Butyl ethyl malonate CAS number and properties
Butyl ethyl malonate CAS number and properties
An In-Depth Technical Guide to Butyl Ethyl Malonate: Synthesis, Properties, and Applications in Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of butyl ethyl malonate, a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. We will delve into its chemical and physical properties, established synthesis protocols, key reactions, and its role as a building block for complex molecular architectures, particularly in the context of drug discovery and development.
Compound Identification and Physicochemical Properties
Butyl ethyl malonate, also known by its systematic name butyl ethyl propanedioate, is a diester of malonic acid. Its unique structure, featuring two different ester groups, offers selective reactivity that is highly valued in synthetic chemistry.
CAS Number: 17373-84-1[1][2][3][4][5]
Synonyms:
The physicochemical properties of butyl ethyl malonate are critical for its handling, reaction setup, and purification. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H16O4 | [1][4] |
| Molecular Weight | 188.22 g/mol | [3][4] |
| Appearance | Colorless clear liquid | [3][6] |
| Boiling Point | 222.0 °C at 760 mmHg | [3][6] |
| Density | 1.114 to 1.118 g/cm³ at 25 °C | [3] |
| Refractive Index | 1.418 to 1.421 at 20 °C | [3][6] |
| Flash Point | 105.0 °C (221.0 °F) | [3][6] |
| Solubility | Soluble in alcohol.[6] Insoluble in water.[6] | |
| Vapor Pressure | 0.058 mmHg at 25 °C (estimated) | [3] |
Synthesis of Butyl Ethyl Malonate
The synthesis of unsymmetrical malonic esters like butyl ethyl malonate can be approached in a few ways, leveraging the principles of the well-established malonic ester synthesis.[7][8] A common strategy involves the sequential alkylation of a malonate precursor.
A representative synthetic route is the alkylation of diethyl malonate. The process involves the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to attack an alkyl halide.[8] To synthesize butyl ethyl malonate, one would first perform a hydrolysis to the monoester followed by re-esterification, or more directly, through butylation of ethyl malonate.
Experimental Protocol: Synthesis via Alkylation of Ethyl Malonate
This protocol is a generalized procedure based on the principles of malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
n-Butyl bromide
-
Absolute ethanol
-
Water
-
Hydrochloric acid (for workup)
-
Ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Addition of Malonate: To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.
-
Alkylation: Following the addition of diethyl malonate, add n-butyl bromide (1.0 eq.) dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: After cooling, the ethanol is removed under reduced pressure. The residue is then dissolved in water and the aqueous solution is acidified with hydrochloric acid.
-
Extraction and Purification: The product is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of butyl ethyl malonate.
Key Chemical Reactions and Mechanisms
Butyl ethyl malonate is a versatile intermediate in organic synthesis, primarily due to the reactivity of the alpha-protons and the ester functionalities.
Malonic Ester Synthesis for Carboxylic Acid Production
One of the most common applications of malonate esters is in the synthesis of substituted carboxylic acids.[8] The remaining acidic proton on the alpha-carbon of butyl ethyl malonate can be removed by a base to form an enolate, which can then be alkylated a second time. Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.
Caption: General scheme of the malonic ester synthesis.
Cyclocondensation Reactions for Heterocycle Synthesis
Malonic esters are classical reagents for the synthesis of six-membered heterocycles through cyclocondensation with 1,3-dinucleophiles.[9] A prominent example is the synthesis of barbiturates, where a malonic ester reacts with urea in the presence of a strong base.[9] This reaction is fundamental in the synthesis of a class of drugs with sedative and hypnotic properties.
Applications in Drug Development
Butyl ethyl malonate and its derivatives are crucial intermediates in the pharmaceutical industry.[2][10] Their utility lies in their ability to serve as building blocks for more complex active pharmaceutical ingredients (APIs).
-
Synthesis of Barbiturates: As mentioned, substituted malonic esters are key precursors to barbiturates. For example, diethyl ethyl(1-methylbutyl)malonate is a direct precursor to pentobarbital.[7][11]
-
Building Block for Complex Molecules: The versatile reactivity of butyl ethyl malonate allows for the introduction of various functional groups, making it a valuable starting material for the synthesis of a wide range of organic molecules with potential biological activity.[2]
Analytical Characterization
The purity and identity of butyl ethyl malonate are typically confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): Used to determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for butyl ethyl malonate was not found in the initial search, information for closely related compounds like diethyl butylmalonate and diethyl malonate provides general safety guidelines.[12][13][14][15]
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly closed.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[12]
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Inhalation: Move to fresh air.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[12] In all cases of exposure, seek medical attention.[12]
-
References
-
Organic Syntheses Procedure: Malonic acid, butyl-, ethyl ester. Organic Syntheses. Available from: [Link]
-
Organic Syntheses Procedure: Malonic acid, tert-butyl ethyl ester. Organic Syntheses. Available from: [Link]
-
The Good Scents Company: butyl ethyl malonate. Available from: [Link]
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Chemsrc: tert-Butyl ethyl malonate. Available from: [Link]
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Scentree: Butyl ethyl malonate. Available from: [Link]
-
The Hive Methods Discourse: 1-methyl butyl-ethyl malonic ester?. Available from: [Link]
-
Carl ROTH: Safety Data Sheet: Diethyl malonate. Available from: [Link]
-
NIH PMC: Malonates in Cyclocondensation Reactions. Available from: [Link]
-
Wikipedia: Malonic ester synthesis. Available from: [Link]
-
Government of Canada: Chemical Substance - Butyl ethyl malonate. Available from: [Link]
-
NIST WebBook: tert-butyl ethyl malonate. Available from: [Link]
- Google Patents: CN105646217A - Preparation method of diethyl n-butylmalonate.
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